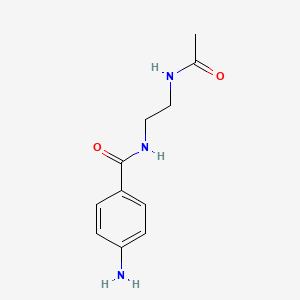

N-(2-acetamidoethyl)-4-aminobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-acetamidoethyl)-4-aminobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-8(15)13-6-7-14-11(16)9-2-4-10(12)5-3-9/h2-5H,6-7,12H2,1H3,(H,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYBXFZZGNNXJMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCNC(=O)C1=CC=C(C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing Benzamide Derivatives in Medicinal Chemistry and Chemical Biology

Benzamide (B126) derivatives constitute a significant class of compounds in the fields of medicinal chemistry and chemical biology. Their versatile chemical nature allows for a wide range of structural modifications, leading to a diverse array of biological activities. These compounds have been successfully developed into drugs for treating various conditions, including cancer, psychosis, and nausea. The benzamide core, consisting of a benzene (B151609) ring attached to an amide group, serves as a privileged scaffold that can interact with numerous biological targets.

In the realm of oncology, for instance, certain N-substituted benzamide derivatives have been synthesized and evaluated for their antitumor properties. researchgate.net These compounds are often designed based on existing drugs, with modifications aimed at enhancing efficacy and selectivity. researchgate.net The exploration of benzamide derivatives extends to their potential as inhibitors of enzymes like histone deacetylases (HDACs), which are crucial targets in cancer therapy. nih.govnih.gov

The Significance of the 4 Aminobenzamide Scaffold in Chemical Research

The 4-aminobenzamide (B1265587) scaffold is a key structural motif in a multitude of biologically active molecules. The presence of an amino group at the para position of the benzamide (B126) ring provides a crucial point for chemical modification and interaction with biological receptors. This scaffold is a fundamental building block in the synthesis of more complex molecules with therapeutic potential.

The synthesis of 4-aminobenzamide and its derivatives is a topic of interest in chemical research, with various methods being developed to improve yield and efficiency. google.comgoogle.com The amino group can be further functionalized to create a library of compounds for screening against different biological targets. For example, the 4-aminobenzamide structure is a component of molecules designed as multi-target agents for diseases like Alzheimer's and diabetes. mdpi.com

An Overview of N Acetamidoethyl Modifications on Amide Structures

The introduction of an N-acetamidoethyl group to an amide structure, as seen in N-(2-acetamidoethyl)-4-aminobenzamide, is a strategic modification in medicinal chemistry. This functional group can influence the pharmacokinetic and pharmacodynamic properties of a molecule. The acetamido portion can engage in hydrogen bonding, a critical interaction for binding to biological targets. The ethyl linker provides conformational flexibility, allowing the molecule to adopt an optimal orientation within a binding site.

While direct research on the N-acetamidoethyl modification of 4-aminobenzamide (B1265587) is not extensively documented, the principles of medicinal chemistry suggest that this alteration could enhance properties such as solubility and cell permeability. The N-(2-aminoethyl)acetamide moiety itself is a known chemical entity, and its incorporation into larger structures is a common strategy in drug design. nih.gov Analogues such as N-(2-aminoethyl)benzamide have been synthesized and studied for their biological activities, for instance, as inhibitors of monoamine oxidase-B. nih.gov

Preclinical Research Findings and Therapeutic Hypotheses for N 2 Acetamidoethyl 4 Aminobenzamide Analogues

In Vivo Efficacy in Animal Models of Disease

No data regarding the in vivo efficacy of N-(2-acetamidoethyl)-4-aminobenzamide analogues in preclinical animal models of viral infection were identified in the reviewed scientific literature.

Efficacy in Preclinical Xenograft Tumor Models

Analogues of this compound have demonstrated notable efficacy in various preclinical xenograft tumor models, suggesting a potential therapeutic role in oncology. These compounds, primarily functioning as histone deacetylase (HDAC) inhibitors, have shown the ability to impede tumor progression across different cancer cell lines.

One such analogue, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), was evaluated in a xenograft model using HepG2 (human liver cancer) cells. In this in vivo study, FNA exhibited significant antitumor activity, achieving a tumor growth inhibition (TGI) of 48.89%. This level of efficacy was comparable to that of the established HDAC inhibitor SAHA (TGI of 48.13%) in the same model, highlighting the potential of this class of compounds in the context of solid tumors. frontiersin.orgnih.gov

The antitumor effects of these aminobenzamide-based HDAC inhibitors are not limited to a single cancer type. For instance, the parent compound from which some analogues are derived, CI-994 [4-(acetylamino)-N-(2-amino-phenyl) benzamide], has also been a subject of preclinical investigations, showing activity that has prompted its progression into clinical trials. researchgate.net The consistent antitumor activity observed with these analogues across different preclinical models underscores the therapeutic hypothesis that targeting HDACs with this chemical scaffold is a viable strategy for cancer treatment.

Interactive Table: Efficacy of this compound Analogues in Xenograft Models

| Compound | Cancer Cell Line | Xenograft Model | Outcome |

| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) | HepG2 | Nude Mice | Tumor Growth Inhibition (TGI): 48.89% |

Analysis of Molecular Markers and Histopathological Changes in Preclinical Studies

The antitumor activity of this compound analogues in preclinical models is substantiated by distinct molecular and histopathological changes that align with their proposed mechanism of action as histone deacetylase (HDAC) inhibitors.

A primary molecular marker indicative of the activity of these compounds is the hyperacetylation of histones. Histone deacetylases play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. Inhibition of HDACs by aminobenzamide analogues reverses this process, resulting in the accumulation of acetylated histones. This was demonstrated with CI-994, a related benzamide (B126), which induced a time- and dose-dependent hyperacetylation of histone H3 in HCT-8 colon carcinoma cells. This hyperacetylation was observed as early as 30 minutes after treatment, indicating it is an early cellular event following compound exposure. researchgate.net

Another significant molecular marker associated with the therapeutic response to these analogues is the upregulation of the cyclin-dependent kinase inhibitor p21 (also known as p21WAF1/CIP1). The p21 protein is a critical regulator of cell cycle progression, and its induction can lead to cell cycle arrest and inhibit tumor cell proliferation. The activation of the p21 promoter has been linked to treatment with HDAC inhibitors. nih.gov Studies have shown that HDAC inhibitors can induce p21WAF1 expression, which is associated with an increase in histone acetylation around the p21 gene promoter. nih.gov This suggests that the antitumor effects of this compound analogues are, at least in part, mediated through the epigenetic upregulation of key tumor suppressor genes like p21.

Histopathological analyses of tumors from xenograft models treated with related HDAC inhibitors often reveal an increase in apoptosis and a decrease in cell proliferation, consistent with the molecular findings. For example, studies with other HDAC inhibitors have shown that they can induce apoptosis, as evidenced by the cleavage of caspase-3 and caspase-9. nih.gov

Interactive Table: Molecular Markers Modulated by this compound Analogues

| Molecular Marker | Change Observed | Functional Consequence |

| Histone Acetylation | Increased (H3) | Chromatin relaxation, altered gene expression |

| p21 (WAF1/CIP1) | Upregulated expression | Cell cycle arrest, inhibition of tumor cell proliferation |

| Cleaved Caspases (3/9) | Increased levels | Induction of apoptosis |

Pharmacokinetic and Pharmacodynamic Considerations in Preclinical Settings

Absorption and Distribution Patterns in Preclinical Models

Detailed preclinical data on the specific absorption and distribution patterns of this compound are not extensively available in the public domain. However, general principles of pharmacokinetics for small molecule inhibitors can provide a framework for hypothesized behavior. For orally administered drugs, absorption is influenced by factors such as aqueous solubility, permeability across the intestinal wall, and stability in the gastrointestinal tract. The distribution of a compound throughout the body is governed by its physicochemical properties, including lipophilicity, plasma protein binding, and tissue permeability. The effectiveness of systemically administered anticancer agents in solid tumors is also dependent on their ability to penetrate tumor tissue, which can be influenced by the unique microenvironment of the tumor, including its vascularity and interstitial pressure.

Metabolic Stability and Biotransformation Pathways in Preclinical Systems

The metabolic stability and biotransformation pathways of this compound analogues are critical determinants of their in vivo efficacy and duration of action. While specific metabolic profiles for this compound are not detailed in available literature, research on related benzamide HDAC inhibitors has highlighted strategies to improve metabolic stability. For instance, fluorine substitution within the benzamide structure has been shown to enhance metabolic stability for some HDAC inhibitors. frontiersin.org

Common biotransformation pathways for small molecule drugs include oxidation, reduction, and hydrolysis (Phase I metabolism), followed by conjugation reactions such as glucuronidation (Phase II metabolism). For benzamide-containing compounds, metabolic transformations can occur on the benzamide ring or the side chains. The specific metabolites formed would need to be identified through in vitro studies using liver microsomes or hepatocytes, and in vivo studies by analyzing plasma, urine, and feces from preclinical models. Understanding these pathways is crucial for identifying potential drug-drug interactions and for designing analogues with improved pharmacokinetic profiles.

Target Engagement and Mechanism Validation in Preclinical Models

The primary therapeutic hypothesis for this compound and its analogues is their function as histone deacetylase (HDAC) inhibitors. Validation of this mechanism in preclinical models relies on demonstrating direct engagement of the compound with its intended target and observing the downstream cellular consequences.

Target engagement for this class of compounds has been confirmed through various preclinical assays. Members of the 2-aminobenzamide (B116534) class of HDAC inhibitors have been shown to have a preference for class I HDACs, with a particular affinity for HDAC3. acs.org The inhibition of HDACs by these compounds can be measured directly through enzymatic assays using isolated HDAC proteins.

In cellular and in vivo models, target engagement is often assessed by measuring the pharmacodynamic marker of histone hyperacetylation. An increase in the acetylation of histones, such as H3 and H4, in tumor cells or tissues following treatment provides strong evidence that the drug is inhibiting its target. As mentioned previously, the related compound CI-994 was shown to induce histone H3 hyperacetylation in HCT-8 colon carcinoma cells. researchgate.net

Furthermore, the upregulation of genes known to be repressed by HDACs, such as the cell cycle inhibitor p21, serves as another key indicator of mechanism validation. The induction of p21 expression following treatment with an this compound analogue would support the hypothesis that the compound's antitumor effects are mediated through HDAC inhibition, leading to changes in gene expression that control cell proliferation and survival. nih.govnih.gov

Analytical Characterization and Detection Methods for N 2 Acetamidoethyl 4 Aminobenzamide

Spectroscopic Techniques for Structural Elucida-tion

Spectroscopy is a cornerstone in the structural analysis of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer complementary information to build a complete picture of the molecule's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds by mapping the carbon-hydrogen framework.

¹H NMR Spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For N-(2-acetamidoethyl)-4-aminobenzamide, the expected proton signals can be predicted by analyzing its distinct structural components: the 4-aminobenzamide (B1265587) ring and the N-acetamidoethyl chain. Based on data from analogous structures like 4-aminobenzamide and N-(2-aminoethyl)acetamide, a predicted spectrum in a solvent like DMSO-d₆ can be compiled. rsc.orgnih.govchemicalbook.com Key signals would include two doublets in the aromatic region (approximately 6.6-7.7 ppm) corresponding to the para-substituted benzene (B151609) ring, methylene (B1212753) (-CH₂-) protons of the ethyl bridge, and a singlet for the acetyl (-CH₃) group. rsc.orgchemicalbook.com The amine (-NH₂) and amide (-NH-) protons would appear as broad singlets, with their chemical shifts being concentration and solvent-dependent.

¹³C NMR Spectroscopy probes the carbon skeleton of the molecule, with each unique carbon atom giving a distinct signal. The predicted ¹³C NMR spectrum would show signals for the carbonyl carbons of both amide groups in the downfield region (typically 165-175 ppm). wisc.edunih.govchemicalbook.com Aromatic carbons would resonate between 110 and 155 ppm, while the aliphatic methylene and methyl carbons would appear in the upfield region of the spectrum. rsc.orgwisc.edu

2D NMR Techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to confirm the assignments. A COSY spectrum would show correlations between adjacent protons, for instance, between the two methylene groups in the ethyl chain. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the C-H framework unambiguously.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d₆

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Acetyl CH₃ | ~1.8 - 2.0 (singlet) | ~22 - 24 |

| Methylene (-NH-CH₂ -) | ~3.2 - 3.4 (multiplet) | ~38 - 40 |

| Methylene (-CH₂ -NHCO) | ~3.3 - 3.5 (multiplet) | ~39 - 41 |

| Aromatic C-H (ortho to -NH₂) | ~6.5 - 6.7 (doublet) | ~112 - 114 |

| Aromatic C-H (ortho to -CONH) | ~7.6 - 7.8 (doublet) | ~128 - 130 |

| Aromatic C (ipso to -NH₂) | - | ~151 - 153 |

| Aromatic C (ipso to -CONH) | - | ~120 - 122 |

| Benzamide (B126) C=O | - | ~167 - 169 |

| Acetamide (B32628) C=O | - | ~169 - 171 |

| Amine NH₂ | Broad singlet | - |

| Amide NHs | Broad singlets/triplets | - |

Note: The predicted values are based on spectral data for 4-aminobenzamide and N-(2-aminoethyl)acetamide and may vary from experimental results. rsc.orgnih.govchemicalbook.comwisc.edu

Infrared (IR) Spectroscopy and Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands confirming its key structural features. researchgate.netresearchgate.netnih.gov

The primary amine (-NH₂) on the benzene ring would exhibit two distinct N-H stretching bands in the range of 3300-3500 cm⁻¹. The secondary amide groups (-CONH-) would each show an N-H stretching vibration around 3300 cm⁻¹. Crucially, two different carbonyl (C=O) stretching bands would be expected: one for the aromatic benzamide (~1630-1660 cm⁻¹) and another for the aliphatic acetamide (~1640-1680 cm⁻¹). Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region, and C-N stretching bands would be observed around 1300-1400 cm⁻¹. researchgate.net

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |

| Secondary Amides (-NHCO-) | N-H Stretch | ~3300 |

| Acetamide | C=O Stretch (Amide I) | ~1640 - 1680 |

| Benzamide | C=O Stretch (Amide I) | ~1630 - 1660 |

| Amides | N-H Bend (Amide II) | ~1510 - 1570 |

| Aromatic Ring | C=C Stretch | ~1450 - 1600 |

| Aliphatic C-H | C-H Stretch | ~2850 - 2960 |

| Aromatic C-H | C-H Stretch | ~3000 - 3100 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula. rsc.org

For this compound (C₁₁H₁₅N₃O₂), the theoretical monoisotopic mass is 221.1164 Da. In ESI-MS (Electrospray Ionization Mass Spectrometry), the compound would typically be observed as its protonated molecular ion [M+H]⁺, with an expected m/z of approximately 222.1237. HRMS analysis would confirm this mass to within a few parts per million (ppm), unequivocally verifying the molecular formula. Further analysis of the fragmentation pattern in the MS/MS spectrum can provide additional structural confirmation, showing characteristic losses corresponding to the cleavage of the amide bonds.

Chromatographic Separation and Purity Assessment

Chromatographic methods are vital for the purification of the target compound from reaction mixtures and for the assessment of its final purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile organic compounds. A reversed-phase HPLC method would be suitable for this compound. nih.govresearchgate.net In this setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18 silica) using a polar mobile phase.

A typical method would involve a gradient elution system, starting with a high percentage of water (often containing a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape) and gradually increasing the percentage of an organic solvent like acetonitrile (B52724) or methanol (B129727). epa.gov Detection is commonly achieved using a UV detector, set to a wavelength where the aromatic benzene ring absorbs strongly, such as 254 nm. The purity of the sample is determined by the area of the main peak relative to the total area of all peaks in the chromatogram.

Flash-Column Chromatography for Purification

Following synthesis, flash-column chromatography is the primary technique for purifying the crude product on a preparative scale. nih.govnih.gov This method involves forcing a solvent through a glass column packed with a solid adsorbent, typically silica (B1680970) gel, under moderate pressure. biotage.comrochester.edu

The selection of an appropriate solvent system (eluent) is first determined by thin-layer chromatography (TLC). researchgate.net For a polar molecule like this compound, a polar solvent system is required. A gradient of methanol in a less polar solvent like dichloromethane (B109758) or ethyl acetate (B1210297) would likely be effective. The crude mixture is loaded onto the top of the silica gel column, and the eluent is passed through. Fractions are collected and analyzed by TLC to identify those containing the pure product, which are then combined and concentrated to yield the purified compound. For basic compounds containing amine groups, a small amount of triethylamine (B128534) (~0.1-1%) may be added to the eluent to prevent the compound from streaking on the silica column. rochester.edu

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical tool widely used to monitor the progress of chemical reactions. libretexts.orgmicrobenotes.com In the synthesis of this compound, TLC is instrumental in determining the consumption of starting materials and the formation of the product. nbinno.comlibretexts.org

A typical TLC analysis for monitoring this reaction involves spotting a TLC plate with three lanes: the starting material (e.g., a protected 4-aminobenzoic acid derivative), a co-spot containing both the starting material and the reaction mixture, and the reaction mixture itself. rochester.edu The plate is then developed in a chamber containing an appropriate solvent system, known as the mobile phase. The choice of solvent is critical for achieving good separation of the spots on the stationary phase, which is typically a thin layer of silica gel on a glass or aluminum plate. wikipedia.org For a compound like this compound, a polar solvent system such as a mixture of ethyl acetate and methanol might be employed to achieve optimal separation.

After the solvent front has moved up the plate, the plate is removed and dried. The spots corresponding to the different compounds are then visualized. wikipedia.org Since this compound is likely a colorless compound, visualization techniques are necessary. libretexts.org A common non-destructive method is the use of a UV lamp, under which UV-active compounds appear as dark spots on a fluorescent background. silicycle.comyoutube.com Destructive methods, such as staining with iodine vapor or a chemical stain like potassium permanganate, can also be used to reveal the spots. libretexts.orgfiu.edu The progress of the reaction is determined by observing the disappearance of the starting material spot and the appearance of a new spot corresponding to the product in the reaction mixture lane. libretexts.org The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a specific TLC system and can be used for identification. libretexts.org

Table 1: Hypothetical TLC Monitoring of this compound Synthesis

| Time Point | Starting Material Spot (Rf) | Product Spot (Rf) | Observations |

|---|---|---|---|

| 0 hr | 0.65 | - | Strong starting material spot. |

| 2 hr | 0.65 | 0.30 | Faint product spot, strong starting material spot. |

| 4 hr | 0.65 | 0.30 | Spots of equal intensity. |

Advanced Analytical Techniques for Biological Sample Analysis

Detection in Cellular Lysates and Biological Fluids (e.g., by NMR, LC/MS)

The detection and quantification of this compound in complex biological matrices such as cellular lysates and biological fluids (e.g., plasma, urine) require highly sensitive and selective analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR-based analysis of biofluids can provide detailed information about the presence and concentration of small molecules. nih.govoxinst.com For the detection of this compound, proton (¹H) NMR would be the most common approach. Sample preparation for NMR analysis of biological fluids is often minimal, which is a significant advantage. nih.gov However, the high concentration of water in these samples can obscure signals from the compound of interest, necessitating the use of solvent suppression techniques. nih.govoxinst.com While NMR is a powerful tool for structural elucidation, it may lack the sensitivity required to detect very low concentrations of the compound in biological samples.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly sensitive and selective technique that is well-suited for the analysis of small molecules in complex mixtures. opentrons.comnih.gov The process begins with sample preparation to remove interfering substances, such as proteins. biotage.comresearchgate.net Common sample preparation techniques include protein precipitation with organic solvents (e.g., acetonitrile, methanol), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). opentrons.comthermofisher.com

Following sample cleanup, the extract is injected into a liquid chromatograph, where the compound is separated from other components in the sample on a chromatographic column. The separated compound then enters the mass spectrometer, where it is ionized and detected based on its mass-to-charge ratio (m/z). nih.gov This provides both qualitative identification and quantitative measurement of the compound.

Table 2: Hypothetical LC-MS Parameters for Detection of this compound

| Parameter | Condition |

|---|---|

| LC Column | C18 reversed-phase |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid |

| Ionization Mode | Electrospray Ionization (ESI), positive mode |

| MS Detection | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

Quantitative Analysis of Compound and Metabolites in Preclinical Matrices

In preclinical research, it is essential to quantify the concentration of the parent compound and its metabolites in various biological matrices (e.g., plasma, tissue homogenates) to understand its pharmacokinetic profile and metabolic fate. nih.govnih.gov LC-MS/MS (tandem mass spectrometry) is the gold standard for this type of quantitative analysis due to its high sensitivity, specificity, and wide dynamic range. chromatographyonline.comtechnologynetworks.com

The development of a quantitative LC-MS/MS method involves optimizing the chromatographic conditions to separate the analyte and its metabolites from endogenous matrix components. The mass spectrometer is typically operated in the Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity by monitoring a specific precursor-to-product ion transition for each analyte. technologynetworks.com

A standard curve is generated using known concentrations of the analyte and its metabolites to allow for accurate quantification in unknown samples. nih.gov If authentic standards for the metabolites are not available, their concentrations can be estimated relative to the parent compound, although this approach has limitations due to potential differences in ionization efficiency. nih.gov The data obtained from these studies are critical for assessing the exposure of the compound and its metabolites in preclinical species and for informing the design of subsequent studies. nih.govescientificpublishers.com

Table 3: Hypothetical Data for Quantitative Analysis of this compound and a Putative Metabolite in Rat Plasma

| Analyte | MRM Transition (m/z) | LLOQ (ng/mL) | Linear Range (ng/mL) |

|---|---|---|---|

| This compound | Parent Ion → Fragment Ion | 1 | 1 - 1000 |

LLOQ: Lower Limit of Quantification

Radiometric and Fluorescent Labeling for Ligand Binding and Imaging Studies in Preclinical Research

Radiometric and fluorescent labeling are powerful techniques used in preclinical research to study the distribution, binding, and target engagement of a compound in vitro and in vivo. nih.gov

Radiometric Labeling: Introducing a radioisotope into the structure of this compound allows for highly sensitive detection and quantification. For in vivo imaging techniques like Positron Emission Tomography (PET), a positron-emitting isotope such as fluorine-18 (B77423) (¹⁸F) can be incorporated into the molecule. nih.govnih.gov PET imaging with an ¹⁸F-labeled version of the compound would enable non-invasive visualization and quantification of its distribution and target accumulation in living animals. koreascience.kr Other isotopes like tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) can be used for in vitro ligand binding assays to determine the affinity and selectivity of the compound for its biological target. The synthesis of radiolabeled benzamide derivatives has been a subject of interest for imaging various biological targets. gnu.ac.krnih.govacs.org

Fluorescent Labeling: Attaching a fluorescent probe (fluorophore) to this compound allows for its detection using fluorescence-based techniques, such as fluorescence microscopy and flow cytometry. The choice of fluorophore depends on the specific application and the desired photophysical properties (e.g., excitation/emission wavelength, brightness, photostability). The fluorophore can be attached to a part of the molecule that is not critical for its biological activity. These fluorescently labeled molecules can be used to visualize the subcellular localization of the compound or to study its interaction with target proteins in real-time in living cells. addgene.org Challenges in this approach include ensuring that the fluorescent tag does not alter the pharmacological properties of the parent molecule. nih.gov

Table 4: Potential Labeling Strategies for this compound

| Labeling Type | Label | Potential Application |

|---|---|---|

| Radiometric | ¹⁸F | In vivo PET imaging of biodistribution and target engagement. |

| Radiometric | ³H | In vitro receptor binding assays. |

| Fluorescent | Fluorescein | In vitro cellular uptake and localization studies by fluorescence microscopy. |

Future Directions and Emerging Research Avenues for N 2 Acetamidoethyl 4 Aminobenzamide Research

Design of Next-Generation Benzamide (B126) Derivatives with Enhanced Specificity and Efficacy

The structural framework of N-(2-acetamidoethyl)-4-aminobenzamide offers a versatile platform for chemical modification to enhance target specificity and therapeutic efficacy. Future design strategies will likely focus on modifying the core benzamide scaffold, the acetamidoethyl side chain, and the aminobenzamide moiety to optimize interactions with biological targets. Techniques such as computer-aided drug design (CADD) can be employed to model the binding of novel derivatives to enzyme active sites, as has been successfully used to develop N-substituted aminobenzamide scaffolds as potential inhibitors of enzymes like dipeptidyl peptidase-IV (DPP-IV). nih.govnih.gov

Key strategies may include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the parent compound to identify key functional groups responsible for its biological activity. For instance, studies on other benzamide derivatives, such as N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, have shown that substitutions on the phenyl ring can significantly impact inhibitory potency and selectivity against targets like histone deacetylases (HDACs). nih.govnih.gov

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve pharmacokinetic profiles while retaining or enhancing biological activity.

Scaffold Hopping: Utilizing the core active structure to design novel scaffolds that maintain the essential binding interactions but possess different molecular backbones, potentially leading to improved properties and novel intellectual property. Research into 2-aminobenzamide (B116534) derivatives bearing benzothiazole (B30560) and phenylamine moieties has demonstrated how scaffold diversification can yield compounds with distinct cytotoxic activities. researchgate.net

The goal of these efforts is to generate a library of derivatives with a spectrum of activities, allowing for the selection of lead compounds with optimized potency, selectivity, and drug-like properties for further preclinical development.

Exploration of Novel Therapeutic Applications Beyond Current Indications

While initial studies have provided insight into specific activities, the broader therapeutic potential of this compound remains largely untapped. Future research should systematically explore its efficacy in a range of disease models.

Anti-atherosclerotic Activity: A significant area of interest is the compound's potential role in cardiovascular disease. A study identified a compound with the structure of this compound (referred to as compound 5242331) as a promising anti-atherosclerotic agent. researchgate.net The research demonstrated that this compound up-regulates the activity of ATP-binding cassette transporter A1 (ABCA1) and scavenger receptor class B type I (SR-BI), key players in reverse cholesterol transport. researchgate.net Furthermore, it was shown to inhibit lipid accumulation in foam cell assays, a critical process in the development of atherosclerotic plaques. researchgate.net

| Parameter | Cell Line | EC50 Value (μmol/L) | Biological Effect |

| ABCA1 Promoter Activity | HepG2 | 1.66 | Up-regulation of ABCA1 activity |

| CLA-1 Promoter Activity | HepG2 | 3.00 | Up-regulation of CLA-1 (SR-BI) activity |

| Lipid Accumulation | RAW264.7 | - | Significant inhibition |

Antimicrobial Properties: The benzamide and carboxamide moieties are core components of many established antimicrobial agents. nanobioletters.commdpi.com The chemical structure of this compound contains an amide bond, which is a crucial building block in proteins and a feature of many biologically active molecules. mdpi.com Given that various substituted amides and benzamide derivatives have demonstrated broad-spectrum antibacterial and antifungal activities, it is a logical and promising step to screen this compound against a diverse panel of pathogenic bacteria and fungi, including drug-resistant strains. nanobioletters.comnih.govresearchgate.net

Multi-Kinase and Enzyme Inhibition: The benzamide scaffold is a known "privileged structure" in medicinal chemistry, capable of interacting with various enzyme classes. For example, derivatives like N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide and its fluorinated analog have been developed as potent inhibitors of histone deacetylases (HDACs), a class of enzymes involved in cancer. nih.govnih.gov These compounds show selectivity for Class I HDACs, demonstrating that the aminobenzamide framework can be tailored for specific enzyme targets. nih.govnih.gov This precedent suggests that this compound and its future derivatives could be investigated as potential inhibitors of other enzyme families, such as protein kinases, which are critical targets in oncology and inflammatory diseases.

Integration of Omics Technologies in Mechanistic Studies for Comprehensive Biological Understanding

To move beyond phenotypic observations and understand the precise mechanisms of action of this compound, the integration of "omics" technologies is essential. These high-throughput methods provide a global view of molecular changes within a biological system in response to a chemical compound. nih.gov

Transcriptomics (RNA-Seq): This would reveal changes in gene expression patterns in cells treated with the compound. For example, in studies of its anti-atherosclerotic effects, transcriptomics could identify the full spectrum of genes regulated by the compound in liver and macrophage cells, beyond just ABCA1 and SR-BI. researchgate.net

Proteomics: By analyzing changes in the entire protein landscape of a cell, proteomics can identify the direct protein targets of the compound and downstream signaling pathways that are affected.

Metabolomics: This approach would analyze changes in metabolic pathways, which is particularly relevant for understanding its effects on lipid metabolism in the context of atherosclerosis. researchgate.net

| Omics Technology | Potential Application for this compound Research | Expected Insights |

| Transcriptomics | Analyze gene expression changes in macrophages and hepatocytes after treatment. | Identification of regulated genes and pathways involved in cholesterol transport, inflammation, and lipid metabolism. |

| Proteomics | Identify protein binding partners and post-translational modifications. | Elucidation of direct molecular targets and affected signaling cascades. |

| Metabolomics | Profile changes in intracellular and extracellular metabolites. | Understanding of the compound's impact on lipid profiles and other metabolic pathways. |

These comprehensive datasets, when analyzed with advanced bioinformatics tools, can provide a holistic understanding of the compound's biological impact, potentially revealing novel mechanisms and additional therapeutic indications. nih.gov

Development of Advanced Delivery Systems and Formulation Strategies in Preclinical Contexts

The therapeutic success of any compound is dependent not only on its intrinsic activity but also on its ability to reach the target site in the body in sufficient concentrations. The physicochemical properties of this compound, such as solubility and stability, may present challenges for in vivo applications. Therefore, research into advanced drug delivery systems is a critical preclinical step. researchgate.net

Future formulation strategies could include:

Nanoparticle Encapsulation: Encapsulating the compound within biodegradable nanoparticles (e.g., PLGA, liposomes) can improve solubility, protect it from enzymatic degradation, and allow for controlled release. researchgate.net

Targeted Delivery: For applications like anti-atherosclerosis, nanoparticles can be functionalized with ligands that specifically target markers on macrophages or endothelial cells within atherosclerotic plaques, thereby increasing local drug concentration and reducing potential off-target effects. researchgate.net

Formulation Optimization: Preclinical studies should evaluate various formulations to enhance oral bioavailability and optimize the pharmacokinetic profile of the compound.

These strategies aim to maximize the therapeutic index of this compound and its derivatives before they advance toward clinical investigation.

Collaborative and Interdisciplinary Research Frameworks to Accelerate Discovery

The multifaceted research required to advance this compound from a lead compound to a potential therapeutic agent necessitates a highly collaborative and interdisciplinary approach. The complexity of modern drug discovery demands the integration of expertise from diverse scientific fields.

A successful research framework would involve:

Medicinal and Computational Chemists: To design and synthesize novel derivatives with improved properties. nih.gov

Molecular and Cellular Biologists: To perform in vitro assays, elucidate mechanisms of action, and conduct omics-based studies.

Pharmacologists and Toxicologists: To conduct preclinical in vivo studies to evaluate efficacy, pharmacokinetics, and safety.

Biomaterials Scientists and Pharmaceutical Technologists: To develop and optimize advanced drug delivery systems. researchgate.net

By fostering open communication and data sharing within such a collaborative framework, research teams can more efficiently address challenges, validate findings, and accelerate the translation of promising laboratory discoveries into tangible therapeutic strategies.

Q & A

Basic Research Questions

Q. What are the common synthesis routes for N-(2-acetamidoethyl)-4-aminobenzamide, and how can reaction conditions be optimized?

- Methodology :

- Catalytic Hydrogenation : Start with a nitro precursor (e.g., N-(2-acetamidoethyl)-4-nitrobenzamide) and reduce it using 10% Pd/C or Raney-Ni under hydrogen gas (1–3 atm) in ethanol. Monitor completion via TLC .

- Acylation : React 4-aminobenzoic acid derivatives with 2-acetamidoethylamine using coupling agents like DCC/DMAP in anhydrous DMF. Optimize solvent polarity and temperature (40–60°C) to minimize side reactions .

- Purification : Use preparative HPLC (basic conditions) or recrystallization (methanol/water) to achieve >95% purity. Confirm purity via HPLC retention time and NMR integration .

Q. Which spectroscopic techniques are most effective for characterizing This compound?

- Structural Confirmation :

- ¹H/¹³C NMR : Identify acetamidoethyl protons (δ 1.9–2.1 ppm for CH₃, δ 3.3–3.5 ppm for CH₂-NH) and aromatic protons (δ 6.5–7.8 ppm for benzamide). Use DEPT-135 to distinguish CH₂ and CH₃ groups .

- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and NH bending (~1550 cm⁻¹) .

- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ peaks and fragment ions (e.g., loss of acetamidoethyl group) .

Q. What safety protocols are recommended for handling This compound in laboratory settings?

- Precautions :

- Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation/contact .

- Store in airtight containers at 2–8°C, away from oxidizing agents.

- Dispose of waste via approved chemical disposal services; incinerate halogen-free organic compounds at >850°C .

Advanced Research Questions

Q. How can researchers design coordination complexes using This compound, and what are their potential applications?

- Coordination Chemistry :

- Synthesize Cu(II)/Cd(II) complexes by microwave irradiation (50–70°C, 30 min) with 4-aminobenzamide and metal salts (e.g., CuCl₂·2H₂O) in acetonitrile. Confirm octahedral geometry via UV-Vis (d-d transitions at 600–700 nm) and EPR (g⊥ > g∥ for axial symmetry) .

- Applications : Test anticancer activity (e.g., MTT assay on MCF-7 cells) and antioxidant potential (DPPH radical scavenging IC₅₀ ~25 µg/mL) .

Q. How can contradictions in catalytic hydrogenation yields for This compound precursors be resolved?

- Troubleshooting :

- Catalyst Activity : Compare Pd/C (higher surface area) vs. Raney-Ni (cost-effective but slower). Pre-activate catalysts under H₂ flow for 30 min .

- Reaction Monitoring : Use TLC (hexane:ethyl acetate 3:1) to detect incomplete reduction (nitro group Rf ~0.6 vs. amine Rf ~0.3). Adjust H₂ pressure (1–5 atm) or reaction time (2–6 hrs) .

Q. What computational strategies are employed in molecular docking studies of This compound derivatives?

- Docking Workflow :

- Prepare ligand structures (e.g., protonated amide forms) using Gaussian09 at B3LYP/6-31G* level.

- Target proteins (e.g., EGFR, BRCA1) from PDB; use AutoDock Vina for binding affinity calculations. Validate poses with RMSD <2.0 Å .

- Correlate docking scores (-8.5 to -10.2 kcal/mol) with in vitro IC₅₀ values .

Q. How can reaction byproducts during This compound synthesis be analyzed and minimized?

- Byproduct Analysis :

- HPLC-MS : Detect acetylated side products (e.g., over-acylation at NH₂) using C18 columns (0.1% formic acid/acetonitrile gradient).

- ¹H NMR : Identify residual solvents (e.g., DMF δ 2.7–2.9 ppm) or unreacted precursors .

- Mitigation : Use scavenger resins (e.g., polymer-bound isocyanate) to trap excess reagents .

Q. How do substituents on the benzamide ring influence the bioactivity of This compound derivatives?

- Structure-Activity Relationship (SAR) :

- Electron-Withdrawing Groups (e.g., -NO₂, -CF₃): Enhance anticancer activity (e.g., IC₅₀ reduced from 50 µM to 12 µM) but may increase toxicity .

- Hydrophobic Substituents (e.g., -Ph, -CH₂CH₃): Improve blood-brain barrier penetration for CNS applications .

- Validate via QSAR models (r² >0.85) using Molinspiration or SwissADME .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.